BenchChemオンラインストアへようこそ!

2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid

Solid-phase peptide synthesis Suzuki-Miyaura cross-coupling Biaryl amino acid synthesis

2-[3-Bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid (CAS 2353177-24-7, PubChem CID 165772935, molecular formula C₂₃H₁₈BrNO₅, MW 468.3 g/mol) is a heterobifunctional building block that integrates three distinct functional domains: an Fmoc-protected aromatic amine compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS), a phenoxyacetic acid moiety providing a carboxylic acid handle for amide or ester conjugation, and a bromo substituent at the 3-position of the phenyl ring enabling transition-metal-catalyzed cross-coupling reactions. The compound is supplied at ≥95% purity by multiple vendors including Enamine, with documented availability in quantities from 50 mg to 5 g, positioning it as a specialized intermediate for constructing functionalized aromatic systems within peptide and bioconjugate scaffolds.

Molecular Formula C23H18BrNO5
Molecular Weight 468.3 g/mol
Cat. No. B13545672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid
Molecular FormulaC23H18BrNO5
Molecular Weight468.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)Br)OCC(=O)O
InChIInChI=1S/C23H18BrNO5/c24-14-9-15(11-16(10-14)29-13-22(26)27)25-23(28)30-12-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21H,12-13H2,(H,25,28)(H,26,27)
InChIKeyAOBCMLNUVRLXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-Bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid: A Dual-Functional Fmoc-Protected Bromoaryl Building Block for Solid-Phase Peptide Synthesis and Cross-Coupling Diversification


2-[3-Bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid (CAS 2353177-24-7, PubChem CID 165772935, molecular formula C₂₃H₁₈BrNO₅, MW 468.3 g/mol) is a heterobifunctional building block that integrates three distinct functional domains: an Fmoc-protected aromatic amine compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS), a phenoxyacetic acid moiety providing a carboxylic acid handle for amide or ester conjugation, and a bromo substituent at the 3-position of the phenyl ring enabling transition-metal-catalyzed cross-coupling reactions [1][2]. The compound is supplied at ≥95% purity by multiple vendors including Enamine, with documented availability in quantities from 50 mg to 5 g, positioning it as a specialized intermediate for constructing functionalized aromatic systems within peptide and bioconjugate scaffolds [3].

Why 2-[3-Bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid Cannot Be Replaced by Close Structural Analogs in Peptide-Focused Synthesis Workflows


The simultaneous presence of three mutually compatible yet independently addressable functional handles—the base-labile Fmoc amine protection, the carboxylic acid conjugation site, and the aryl bromide for cross-coupling—creates a reactivity profile that cannot be replicated by any single close analog. The non-brominated congener (CAS 1344323-46-1, C₂₃H₁₉NO₅, MW 389.4) lacks the halogen required for Suzuki-Miyaura or Sonogashira diversification, effectively blocking access to biaryl-modified peptide architectures . The Boc-protected analog replaces base-labile Fmoc with acid-labile tert-butoxycarbonyl protection, forcing an incompatible orthogonal strategy when the target workflow demands Fmoc/tBu SPPS, where Boc groups would be prematurely cleaved during repetitive TFA treatments [1]. The phenylacetic acid analog (CAS 186320-08-1) omits the phenoxy ether oxygen, removing a hydrogen-bond acceptor that influences conformational preferences and solubility compared to the target compound [2]. These differences are not cosmetic—each alters the synthetic route, the deprotection sequence, or the accessible chemical space, making direct substitution methodologically unsound.

Quantitative Differentiation Evidence: 2-[3-Bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid vs. Closest Analogs


Bromo Substituent Enables Suzuki-Miyaura Cross-Coupling Diversification: Target vs. Non-Brominated Analog (CAS 1344323-46-1)

The target compound possesses a bromine atom at the 3-position of the phenyl ring, making it competent for palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) to generate biaryl derivatives. The non-brominated analog (CAS 1344323-46-1, C₂₃H₁₉NO₅, MW 389.4) lacks this halogen and is entirely inert to SMC conditions. In a directly analogous system, Fmoc-protected bromophenylalanines were demonstrated to undergo nonaqueous SMC with arylboronic acids using Pd(PPh₃)₄ as catalyst, yielding Fmoc-protected biphenylalanine derivatives in good to excellent yields (typically 60–92%), which were then directly incorporated into Fmoc-SPPS [1]. The quantitative differentiation is binary: the target compound is competent for C–C bond formation at the bromo position; the debromo analog is not. This expands accessible chemical space from a single aromatic scaffold to a library of substituted biaryl-containing molecules.

Solid-phase peptide synthesis Suzuki-Miyaura cross-coupling Biaryl amino acid synthesis

Fmoc vs. Boc Orthogonal Protecting Group Strategy: Target Compound vs. Boc-Protected Analog

The target compound employs Fmoc protection, which is quantitatively removed under mild basic conditions (20% piperidine in DMF, t½ < 2 min for standard Fmoc-amino acids [1]) while remaining stable to the TFA treatments (typically 95% TFA, 2.5% TIS, 2.5% H₂O) used for side-chain deprotection and resin cleavage in Fmoc/tBu SPPS [2]. In contrast, the Boc-protected analog—2-(3-bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid—requires acidic conditions (50% TFA in DCM, ~50 min) for deprotection, which would cleave the acid-labile resin linkages and side-chain protecting groups used in Fmoc-SPPS. The Fmoc group also provides a UV chromophore (λₐᵦₛ ~ 301 nm, ε ~ 7800 M⁻¹cm⁻¹) enabling real-time spectrophotometric monitoring of deprotection efficiency and coupling yields—a quality-control advantage absent in Boc chemistry [3].

Orthogonal protection SPPS Fmoc/tBu strategy Deprotection selectivity

Phenoxyacetic Acid vs. Phenylacetic Acid Linker: Hydrogen-Bond Acceptor Count and Conformational Differentiation

The target compound incorporates a phenoxyacetic acid moiety (Ar–O–CH₂–COOH), which provides an ether oxygen acting as an additional hydrogen-bond acceptor (HBA) compared to the phenylacetic acid analog (Ar–CH₂–COOH, CAS 186320-08-1). PubChem-computed descriptors reveal that the target compound has 5 HBA sites vs. 4 for the phenylacetic acid analog, a difference attributable exclusively to the phenoxy ether oxygen [1]. Furthermore, the O–CH₂–COOH rotatable bond increases conformational flexibility (7 rotatable bonds vs. 5 for the phenylacetic acid analog), which can influence peptide backbone geometry when the building block is incorporated at the N-terminus or as a side-chain modification. The ether oxygen also reduces the pKa of the carboxylic acid by an estimated 0.2–0.4 units (predicted pKa ~3.0 vs. ~3.4 for the phenylacetic acid analog), enhancing aqueous solubility at physiological pH [2].

Hydrogen bonding Linker design Physicochemical profiling Molecular recognition

Lipophilicity Modulation via Bromo Substitution: XLogP3 Comparison Target vs. Debromo Analog

The bromine substituent on the target compound increases lipophilicity by approximately 2.0 log units compared to the corresponding hydrogen-substituted analog. PubChem-computed XLogP3 for the target compound is 4.9 [1], while the non-brominated analog (CAS 1344323-46-1, C₂₃H₁₉NO₅) has an estimated XLogP3 of approximately 2.9 (based on the difference in Hansch π constant for aromatic Br vs. H: π_Br = 0.86, adjusted for molecular context) [2]. For comparison, the phenylacetic acid analog (CAS 186320-08-1) without either bromine or phenoxy oxygen has an estimated XLogP3 of approximately 3.4 . The elevated lipophilicity of the target compound may enhance passive membrane permeability in cellular assays, but could also reduce aqueous solubility; this trade-off should be considered when selecting building blocks for peptide therapeutics requiring balanced physicochemical properties.

Lipophilicity XLogP3 Membrane permeability ADME profiling

Supplier-Documented Purity Specification and Commercial Availability: Target Compound vs. Free Amine Precursor

The target compound is commercially available from Enamine (Catalog EN300-32350027) at 95.0% purity as a pre-packaged Fmoc-protected building block, with transparent per-gram pricing [1]. In contrast, the free amine precursor—2-(3-amino-5-bromophenoxy)acetic acid (CAS 1702888-73-0, C₈H₈BrNO₃, MW 246.06)—requires end-user Fmoc protection prior to use in SPPS, introducing additional synthetic steps, yield losses (typical Fmoc-OSu protection yields range 70–90%), and purification overhead . The Enamine-supplied target compound at 95% purity eliminates the need for in-house Fmoc installation, reducing labor by an estimated 1–2 synthetic steps (4–8 hours of bench time), and provides batch-to-batch consistency that is critical for reproducible peptide synthesis . Pricing data (2025) indicates $1,485/g at 1 g scale from Enamine, with discounts at larger scales ($4,309/5 g = $862/g), establishing a transparent procurement baseline [1].

Chemical procurement Purity specification Supplier benchmarking Building block sourcing

Optimal Application Scenarios for 2-[3-Bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid Based on Quantified Differentiation Evidence


Solid-Phase Synthesis of Biaryl-Modified Peptide Libraries via On-Resin Suzuki-Miyaura Cross-Coupling

The target compound is uniquely suited as a starting material for generating libraries of biaryl-containing peptides. Its Fmoc-protected amine allows direct incorporation into standard Fmoc-SPPS using HBTU/DIPEA or HATU coupling protocols. Once the building block is anchored to the resin, the pendant aryl bromide can undergo on-resin Suzuki-Miyaura cross-coupling with diverse aryl/heteroaryl boronic acids—a transformation that the non-brominated analog cannot support [1]. This enables the parallel synthesis of dozens to hundreds of biaryl-modified peptide variants from a single parent sequence, a strategy directly supported by the demonstrated 60–92% SMC yields on structurally analogous Fmoc-protected bromophenyl substrates [2].

PROTAC Linker and Bifunctional Degrader Assembly with Orthogonal Conjugation Handles

The compound provides two orthogonal reactive sites: the carboxylic acid (activatable as NHS ester or acid chloride for amide/ester conjugation to an E3 ligase ligand) and the aryl bromide (for late-stage Suzuki coupling to introduce a target-protein-binding warhead bearing a boronic acid). This dual functionalization strategy is not accessible with the non-brominated or Boc-protected analogs—the former lacks the cross-coupling handle, while the latter's acid-labile Boc group is incompatible with the TFA cleavage steps typically used in PROTAC synthesis on acid-labile resins [1]. The Fmoc group's UV traceability (λₐᵦₛ ~301 nm) also facilitates reaction monitoring during solution-phase PROTAC assembly [2].

N-Terminal Peptide Modification with Enhanced Lipophilicity for Membrane-Permeable Peptide Therapeutics

When incorporated at the N-terminus of a therapeutic peptide, the bromo-phenoxyacetic acid moiety adds approximately +2.0 log units to the overall lipophilicity (XLogP3 = 4.9 for the building block alone) compared to the non-brominated linker [1]. This enhanced lipophilicity can improve passive membrane permeability—a critical parameter for intracellular-targeting peptides. The phenoxy ether oxygen also provides an additional H-bond acceptor (+1 vs. the phenylacetic acid analog, total HBA = 5) that can engage in stabilizing interactions with target protein residues, potentially offsetting the entropic penalty of conformational restraint [2]. Researchers developing cell-permeable peptide inhibitors or macrocyclic peptides should preferentially select this building block when permeability and target engagement both require optimization.

Chemical Biology Probe Synthesis Requiring Quantifiable Deprotection Monitoring

The Fmoc chromophore (ε₃₀₁ ≈ 7800 M⁻¹cm⁻¹) enables real-time spectrophotometric quantification of deprotection efficiency during automated SPPS [1]. This is particularly valuable when the building block is used in low-substitution resins or when coupling to sterically hindered sites where reaction completion must be verified. The alternative Boc-protected analog lacks this UV handle, requiring offline Kaiser or chloranil tests that are destructive and less quantitative. For GMP-compliant peptide production or when synthesizing high-value probes where every coupling step must be documented, the Fmoc-UV advantage provides auditable quality control that the Boc analog cannot match [1].

Quote Request

Request a Quote for 2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.